2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
Description
This compound is a structurally complex heterocyclic molecule featuring a [1,2,4]triazolo[1,5-c]quinazoline core substituted with a 3,5-dimethylpyrazole moiety via an ethyl linker, a sulfanyl group at position 5, and an N-(3-methoxyphenyl)acetamide side chain. The 8,9-dimethoxy groups on the quinazoline ring enhance electronic stabilization and influence solubility. The pyrazole and triazole fragments are known pharmacophores in medicinal chemistry, often associated with kinase inhibition and anti-inflammatory activity . The sulfanyl-acetamide substituent may contribute to interactions with biological targets via hydrogen bonding or thiol-mediated binding.
Properties
IUPAC Name |
2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N7O4S/c1-16-11-17(2)33(31-16)10-9-24-30-26-20-13-22(37-4)23(38-5)14-21(20)29-27(34(26)32-24)39-15-25(35)28-18-7-6-8-19(12-18)36-3/h6-8,11-14H,9-10,15H2,1-5H3,(H,28,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAJTKHULYTIOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC(=O)NC5=CC(=CC=C5)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole derivative, followed by the formation of the triazoloquinazoline core, and finally, the coupling of these intermediates with the acetamide moiety.
Preparation of 3,5-dimethyl-1H-pyrazole: This can be synthesized by the reaction of 3,5-dimethylpyrazole with ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the triazoloquinazoline core: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline ring system.
Coupling reaction: The final step involves the coupling of the pyrazole and triazoloquinazoline intermediates with N-(3-methoxyphenyl)acetamide under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and triazoloquinazoline moieties.
Reduction: Reduction reactions can occur at the acetamide group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyphenyl and pyrazole groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmacology: The compound can be used in studies to understand its pharmacokinetics and pharmacodynamics.
Material Science: Its unique structure may be exploited in the design of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It can be used to study its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound’s closest structural analogues include:
Triazoloquinazoline derivatives : These often lack pyrazole or sulfanyl-acetamide groups but share the triazoloquinazoline core, which is critical for binding ATP pockets in kinases.
Pyrazole-containing hybrids : Compounds like 1-(5-Methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazol-4-yl)methyl acetate (21ec) () feature triazole-pyrazole hybrids but lack the quinazoline scaffold.
Sulfanyl-acetamide derivatives : These prioritize thioether linkages but typically lack fused heterocyclic systems.
Key Structural Differences :
Yield Comparison :
| Compound | Key Steps | Reported Yield | Reference |
|---|---|---|---|
| Target Compound | Multi-step coupling | Not reported | — |
| 7a () | Pyrazole-thiophene condensation | 65–70% | |
| 21ec () | Triazole-pyrazole coupling | 82% |
Physicochemical Properties
Data inferred from structural analogues and spectral databases ():
Biological Activity
The compound 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 542.62 g/mol. The compound features multiple functional groups including a pyrazole moiety, a triazoloquinazoline structure, and a methoxyphenyl acetamide group which contribute to its biological activity.
Biological Activity
The biological activities of this compound have been primarily evaluated in the context of anticancer and anti-inflammatory properties. Below are key findings from various studies:
Anticancer Activity
- Cell Line Studies : The compound has been tested against several cancer cell lines including MCF7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). Notably:
Anti-inflammatory Effects
- Inhibition Studies : The compound has shown promise in inhibiting pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of the compound:
- The presence of the 3,5-dimethylpyrazole group is essential for enhancing anticancer activity.
- Substituents on the methoxyphenyl ring influence both solubility and bioavailability .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on HepG2 Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability and induced cell cycle arrest at the G1 phase .
- Combination Therapy : In combination with other chemotherapeutic agents, this compound has shown enhanced efficacy against resistant cancer cell lines .
Data Tables
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF7 | 3.3 | Induction of apoptosis |
| Anticancer | HepG2 | 1.6 | Cell cycle arrest at G1 phase |
| Anti-inflammatory | Various | Not specified | Inhibition of pro-inflammatory cytokines |
Q & A
Q. What are the critical steps and conditions for synthesizing this compound with high purity?
- Methodological Answer : The synthesis involves multi-step reactions requiring precise control of:
- Temperature : Optimal ranges (e.g., 60–80°C) to prevent side reactions.
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity of intermediates.
- Purification : High-performance liquid chromatography (HPLC) is essential for isolating the final product with >95% purity .
Example workflow:
| Step | Key Parameters | Yield Optimization Strategy |
|---|---|---|
| Cyclocondensation | 70°C, DMF, 12h | Use excess amine to drive reaction |
| Sulfanyl group introduction | Room temperature, inert atmosphere | Controlled addition of thiolating agents |
Q. How do structural features (e.g., sulfanyl group, triazoloquinazoline core) influence reactivity and biological interactions?
- Methodological Answer :
- Sulfanyl group : Enhances nucleophilic substitution potential, enabling covalent bonding with cysteine residues in biological targets .
- Methoxy substituents : Increase lipophilicity, improving membrane permeability (logP calculations recommended) .
- Triazoloquinazoline core : Acts as a hydrogen-bond acceptor, critical for target protein binding (confirmed via X-ray crystallography in analogous compounds) .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways for derivatives of this compound?
- Methodological Answer :
- Quantum chemical calculations : Use density functional theory (DFT) to map energy profiles for oxidation/reduction reactions (e.g., sulfanyl to sulfone conversion) .
- Reaction path search software : Tools like GRRM or AFIR simulate intermediates and transition states, reducing trial-and-error experimentation by 40–60% .
Example application:
| Reaction Type | Computational Tool | Predicted Outcome |
|---|---|---|
| Oxidation (H₂O₂) | DFT/B3LYP | Sulfoxide formation at ΔG = -12.3 kcal/mol |
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Standardized assay conditions : Control variables (e.g., cell line passage number, serum concentration) to minimize variability .
- Target engagement studies : Use surface plasmon resonance (SPR) to quantify binding kinetics independently of cellular context .
- Structural analogs comparison : Test derivatives with systematic modifications (e.g., methyl → ethyl groups) to isolate structure-activity relationships (SAR) .
Q. How can AI-driven platforms optimize the design of novel derivatives with enhanced selectivity?
- Methodological Answer :
- Generative AI models : Train on datasets of triazoloquinazoline derivatives to propose candidates with optimized ADMET profiles .
- Active learning loops : Integrate high-throughput screening data to refine predictive algorithms iteratively .
Example workflow:
Input: 500+ analogs with bioactivity data.
Output: Top 10 candidates predicted to have 5–10x higher selectivity for kinase X.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
